N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Molecular Design and Anticancer Activity
The compound MGCD0103, structurally related to the specified chemical, represents a class of isotype-selective histone deacetylase (HDAC) inhibitors. It has demonstrated significant antitumor activity in vitro and in vivo, showcasing its potential as an anticancer drug. This substance blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, highlighting its application in cancer therapeutics (Zhou et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including compounds structurally similar to the query. This method allows for the effective separation and analysis of these compounds, useful for quality control in pharmaceuticals (Ye et al., 2012).
Heterocyclic Synthesis
Compounds structurally related to the specified chemical have been utilized in the synthesis of diverse heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives. These syntheses contribute to the field of organic chemistry, providing valuable intermediates for further chemical transformations and potential pharmaceutical applications (Mohareb et al., 2004).
Crystal Structure Analysis
The detailed crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative highlight its application in material science and crystallography. Understanding the molecular and crystal structure of such compounds aids in the design of materials with specific properties (Artheswari et al., 2019).
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-2-1-6-13(14)17(24)23-11-12-5-3-9-22-16(12)15-8-4-10-25-15/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRNMVVTIDGYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide |
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